Thermal Phase Stability vs. ZrO₂
Hafnium oxide (HfO₂) exhibits a monoclinic-to-tetragonal phase transition at approximately 1700 °C, which is 600 °C higher than the corresponding inversion temperature of zirconia (ZrO₂) [1]. This higher phase stability ensures that HfO₂ retains its desired crystallographic and dielectric properties under more aggressive thermal processing conditions, which is critical for semiconductor fabrication and high-temperature coating applications.
| Evidence Dimension | Monoclinic-to-tetragonal phase transition temperature |
|---|---|
| Target Compound Data | ~1700 °C |
| Comparator Or Baseline | ZrO₂: ~1100 °C |
| Quantified Difference | HfO₂ transition temperature is ~600 °C higher |
| Conditions | Ambient pressure; bulk material |
Why This Matters
Higher phase stability allows HfO₂ to withstand higher processing temperatures without undergoing detrimental phase changes, making it the preferred choice for applications requiring post-deposition annealing or operation in high-temperature environments.
- [1] Curtis, C. E., et al. Some Properties of Hafnium Oxide, Hafnium Silicate, Calcium Hafnate, and Hafnium Carbide. Journal of the American Ceramic Society, 1954. View Source
